5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
5-Methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative featuring a unique substitution pattern. Its structure includes:
- 5-Methyl group: Enhances steric bulk and modulates electronic properties.
- 2-Phenyl substituent: Common in bioactive compounds for aromatic interactions.
- 3-Piperidin-1-yl group: A nitrogen-containing heterocycle that may improve solubility or target binding.
This compound belongs to a broader class of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which are recognized for their pharmacological versatility, including roles as potassium channel openers, enzyme inhibitors, and receptor ligands .
Properties
Molecular Formula |
C24H34N4O2Si |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
5-methyl-2-phenyl-3-piperidin-1-yl-4-(2-trimethylsilylethoxymethyl)pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H34N4O2Si/c1-19-17-21(29)28-24(27(19)18-30-15-16-31(2,3)4)23(26-13-9-6-10-14-26)22(25-28)20-11-7-5-8-12-20/h5,7-8,11-12,17H,6,9-10,13-16,18H2,1-4H3 |
InChI Key |
YAKXSQIBBDLEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=C(C(=N2)C3=CC=CC=C3)N4CCCCC4)N1COCC[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Pyrazolo[1,5-a]pyrimidinone Core Formation
The key intermediate, a 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, is synthesized by condensation of 3,4-diphenyl-1H-pyrazol-5-amine derivatives with β-ketoesters or β-diketones under acidic or basic conditions. For example, the condensation of 3,4-diphenyl-1H-pyrazol-5-amine with dimethyl 2-(4-methoxyphenyl)-2-oxoacetate has been reported to yield the pyrazolo[1,5-a]pyrimidinone core with high yield and purity.
Protection of the Hydroxy Group as 4-((2-(Trimethylsilyl)ethoxy)methyl) Ether
The hydroxy group at position 4 is protected using the 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group to improve stability and solubility during subsequent synthetic steps. This is typically introduced by reacting the hydroxy intermediate with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF).
Purification and Characterization
After completion of the synthesis, purification is commonly performed by column chromatography using solvent systems such as methanol/dichloromethane (1:20) to isolate the pure compound. Characterization techniques include:
- Mass spectrometry (LC-MS) confirming the molecular ion peak at m/z 240.1 [M+H]+.
- Proton nuclear magnetic resonance (^1H NMR) spectroscopy to confirm the chemical environment of protons, with characteristic signals for aromatic and aliphatic protons.
Representative Data Table for Key Intermediates and Final Compound
| Compound/Intermediate | Reaction Step | Conditions/Notes | Yield (%) | Characterization Data |
|---|---|---|---|---|
| 3,4-Diphenyl-1H-pyrazol-5-amine | Starting material | Commercially available | - | - |
| 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | Condensation with β-ketoester | Acidic/basic conditions, reflux | 85-90 | LC-MS m/z 236.3 [M+H]+; ^1H NMR aromatic signals |
| 3-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidinone | Halogenation | POCl3, tetramethylammonium chloride, reflux | 80-85 | Characteristic halogenated intermediate signals |
| 3-(Piperidin-1-yl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidinone | Nucleophilic substitution | Piperidine, DCM or DMF, heat | 75-80 | LC-MS m/z consistent; ^1H NMR shows piperidine peaks |
| 4-((2-(Trimethylsilyl)ethoxy)methyl)-protected derivative | Protection with SEM chloride | SEM-Cl, base (NaH/K2CO3), THF, room temp to reflux | 70-75 | LC-MS m/z 240.1 [M+H]+; ^1H NMR confirms SEM group |
Research Findings and Notes
- The use of the SEM protecting group enhances the compound's stability during synthetic manipulations and facilitates purification by improving solubility in organic solvents.
- The piperidin-1-yl substitution at position 3 is critical for biological activity in related pyrazolo[1,5-a]pyrimidinone derivatives, as it modulates binding affinity and pharmacokinetic properties.
- The synthetic routes reported are robust and reproducible, with overall yields typically ranging from 50% to 80% across the multi-step synthesis.
- Chromatographic purification remains the standard method for isolating pure compounds, with methanol/dichloromethane mixtures providing optimal separation.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new chemical entities.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrazolo[1,5-a]Pyrimidin-7(4H)-One Derivatives
Key Observations :
- The SEM group in the target compound is rare among analogs, offering steric protection and lipophilicity adjustments.
- Halogenated substituents (e.g., in QO-58) enhance target selectivity for ion channels but reduce solubility .
- Piperidine/piperazine moieties (e.g., in the target compound and 5-isopropyl-2-methyl derivative) are common in CNS-targeting drugs due to their blood-brain barrier permeability .
Functional and Pharmacological Comparison
Table 2: Pharmacological Profiles of Selected Derivatives
Key Observations :
- QO-58 demonstrates potent ion channel modulation but suffers from poor bioavailability, prompting derivative development (e.g., QO58-lysine) .
- The target compound’s SEM group may address metabolic instability seen in other derivatives (e.g., QO-58’s low solubility) .
- Grassofermata and Compound b2 exemplify the scaffold’s adaptability to diverse targets (FATP2 vs. DPP-4) via strategic substituent modifications .
Pharmacokinetic and Physicochemical Comparison
Table 3: ADME Properties

Key Observations :
Biological Activity
5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This class has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antitubercular Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as antitubercular agents. High-throughput screening identified these compounds as promising leads against Mycobacterium tuberculosis (Mtb). The derivatives exhibited low cytotoxicity and demonstrated significant activity against Mtb within macrophages, indicating their potential as effective treatments for tuberculosis. The mechanism of action appears to be distinct from traditional antibiotics, not involving cell-wall biosynthesis or iron uptake pathways .
Anticancer Activity
The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have been explored through various in vitro assays. A synthesized library of these compounds was tested against several cancer cell lines, including MDA-MB-231 (human breast cancer). However, initial findings indicated that none of the tested compounds exhibited significant growth inhibitory activity against this cell line . Further investigations are required to optimize these compounds for enhanced anticancer efficacy.
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, which is a common mechanism for many anticancer drugs. It is essential to determine its selectivity and binding affinity for various kinases to understand its therapeutic potential fully .
- Cellular Uptake Mechanisms : The presence of piperidine and trimethylsilyl groups may enhance cellular permeability and bioavailability, facilitating the compound's entry into target cells .
Case Studies
Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Study 1 : A focused library of analogues was synthesized and screened for antitubercular activity. The most promising compounds showed effective inhibition against Mtb without significant cytotoxicity to host cells .
- Study 2 : In vitro assays revealed that while many derivatives exhibited moderate activity against cancer cell lines, optimization is necessary to enhance their therapeutic index .
Data Summary
Q & A
Q. What are the optimal synthetic routes for preparing this pyrazolo[1,5-a]pyrimidine derivative, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of substituted aminopyrazoles with β-ketoesters or β-diketones. For this compound, key steps include:
- Protection of reactive groups : The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is introduced early to protect the pyrimidine nitrogen during subsequent reactions .
- Solvent and temperature optimization : Ethyl acetate (EtOAc) extraction and controlled evaporation under reduced pressure are critical for isolating intermediates (e.g., crude pyrimidinones) .
- Yield considerations : Yields for analogous compounds range from 62% to 70%, depending on substituent reactivity and purification methods (e.g., recrystallization from EtOAc or ethanol) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves atomic coordinates and confirms stereochemistry (e.g., mean C–C bond length = 0.004 Å, R factor = 0.051) .
- NMR spectroscopy :
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies be designed to evaluate this compound’s enzyme inhibition potential?
Methodological Answer:
- Substituent variation : Modify the piperidinyl, phenyl, or SEM groups to assess steric/electronic effects. For example:
- Enzyme assays : Use phosphodiesterase (PDE) inhibition protocols (AOAC SMPR 2014.011) with kinetic measurements (IC₅₀, Ki) .
- Data interpretation : Correlate substituent effects with activity trends. For instance, bulky groups at the 3-position (e.g., piperidinyl) improve selectivity for PDE5 over PDE6 .
Q. How should researchers resolve contradictions in reported synthetic yields for analogous pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
Q. What computational strategies are recommended to predict this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., PDE5 active site) .
- ADME prediction : Platforms like ACD/Labs Percepta estimate logP (lipophilicity), solubility, and metabolic stability based on structural fragments (e.g., SEM group reduces aqueous solubility) .
- Validation : Compare computational results with experimental data (e.g., HPLC-measured logP) .
Q. How can researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
Q. What strategies are effective for scaling up synthesis while maintaining purity?
Methodological Answer:
- Process intensification :
- Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) to monitor reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

